N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

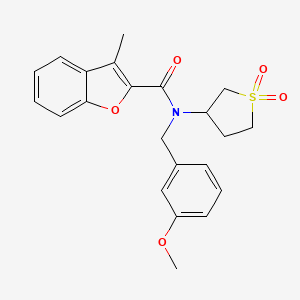

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran carboxamide derivative characterized by a 3-methylbenzofuran core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3-methoxybenzyl substituent.

Properties

Molecular Formula |

C22H23NO5S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H23NO5S/c1-15-19-8-3-4-9-20(19)28-21(15)22(24)23(17-10-11-29(25,26)14-17)13-16-6-5-7-18(12-16)27-2/h3-9,12,17H,10-11,13-14H2,1-2H3 |

InChI Key |

KQWHNULUYHWRIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

Introduction of the Methoxybenzyl Group: This step involves the alkylation of the benzofuran ring with a methoxybenzyl halide under basic conditions.

Attachment of the Dioxidotetrahydrothiophene Moiety: This can be achieved through a nucleophilic substitution reaction, where the thiophene derivative is introduced.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzofuran or methoxybenzyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

This analogue replaces the 3-methoxybenzyl group with a 2-furylmethyl substituent. The methoxy group in the target compound may confer better solubility in polar solvents compared to the furan’s hydrophobicity. Both compounds share the sulfone group, suggesting similar metabolic pathways .

Table 1: Structural and Physicochemical Comparison

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This benzamide derivative features a 2-hydroxy-1,1-dimethylethyl group instead of the benzofuran-sulfone system. The hydroxy and dimethyl groups enhance hydrogen-bonding capacity, making it suitable as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. In contrast, the target compound’s sulfone and benzofuran groups may favor different catalytic or pesticidal mechanisms .

Table 2: Pesticidal Benzamide Derivatives

| Compound | Structure Highlights | Key Substituents | Use Case |

|---|---|---|---|

| Target Compound | Benzofuran-sulfone, 3-methoxybenzyl | Polar sulfone, methoxy | Potential fungicide |

| Cyprofuram | Cyclopropane, chlorophenyl | Electrophilic Cl | Fungicide |

| Flutolanil | Trifluoromethyl, isopropoxy | Lipophilic CF₃ | Nematicide, fungicide |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C22H21NO6S

- Molecular Weight : 427.47 g/mol

- CAS Number : 573707-95-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including the compound . The following table summarizes the antimicrobial activities observed in related compounds:

The compound's structural similarities with other benzofuran derivatives suggest it may exhibit comparable antimicrobial effects.

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. For instance, some studies indicate that modifications on the benzofuran structure enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study focusing on benzofuran derivatives, certain compounds demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The incorporation of methoxy groups was found to improve the selectivity and potency against cancer cells while maintaining low toxicity towards normal cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in microbial and cancer cell proliferation. The presence of the thiophene ring and methoxybenzyl moiety suggests potential interactions with enzyme systems or receptor sites critical for cellular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.